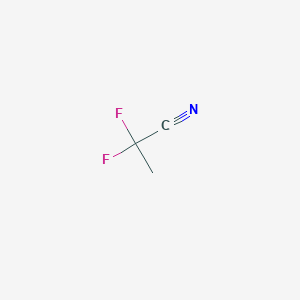

2,2-Difluoropropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Applications in Organic Synthesis

2,2-Difluoropropanenitrile serves as a pivotal compound in organic synthesis, particularly in the development of new synthetic methodologies. Its utility is underscored by its role in the selective difluoromethylation and monofluoromethylation of organic molecules. This process is integral to the synthesis of CF2H- and CH2F-containing pharmaceuticals and agrochemicals, offering a straightforward method for the introduction of these groups into molecules, thus enhancing their biological activity and physical properties (Hu, Zhang, & Wang, 2009).

Development of Fluorinated Compounds

The preparation of highly fluorinated cyclopropanes, leveraging 2,2-Difluoropropanenitrile derivatives, highlights another significant application. These cyclopropanes are synthesized through reactions with various fluorinated olefins, showcasing the compound's versatility in creating complex fluorinated structures. These structures are not only pivotal in organic chemistry but also play crucial roles in materials science due to their unique properties, such as high thermal stability and distinct electronic characteristics (Yang, 2003).

Enhancements in Material Sciences

In material science, 2,2-Difluoropropanenitrile derivatives contribute to the synthesis of novel materials. For instance, fluorinated polyimides synthesized from derivatives exhibit remarkable solubility, thermal stability, and mechanical properties. These materials find applications in various high-performance areas, including aerospace and electronics, due to their excellent dielectric properties, optical transparency, and low moisture absorption (Tao et al., 2009).

Catalysis and Reaction Mechanisms

The compound's derivatives are instrumental in advancing catalysis and reaction mechanism studies. For example, the exploration of transition-metal-catalyzed difluoroalkylation via cross-coupling with difluoroalkyl halides demonstrates the compound's critical role in facilitating the introduction of difluoromethylene groups into aromatic compounds. This process significantly impacts the development of pharmaceuticals by modulating their bioactivity, showcasing the compound's importance in medicinal chemistry (Feng, Xiao, & Zhang, 2018).

Photoredox Catalysis

Furthermore, 2,2-Difluoropropanenitrile derivatives play a pivotal role in photoredox catalysis, particularly in the fluoromethylation of carbon-carbon multiple bonds. This area of research is crucial for synthesizing organofluorine compounds, which are highly sought after in the pharmaceutical and agrochemical industries due to their improved biological activity and stability (Koike & Akita, 2016).

properties

IUPAC Name |

2,2-difluoropropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2N/c1-3(4,5)2-6/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWQXEUNSACTBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617524 |

Source

|

| Record name | 2,2-Difluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoropropanenitrile | |

CAS RN |

49781-49-9 |

Source

|

| Record name | 2,2-Difluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dilfuoropropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)

![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)